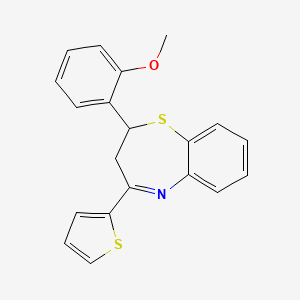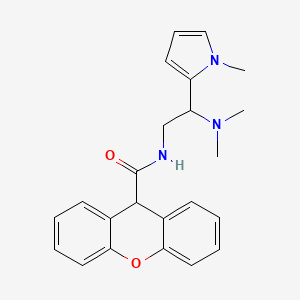![molecular formula C22H25N3O3S2 B2682634 N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 892855-78-6](/img/structure/B2682634.png)
N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide” is a chemical compound. It is related to a series of compounds that have been synthesized and evaluated for their anti-inflammatory properties .
Synthesis Analysis
The compound is part of a series of derivatives synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Physical And Chemical Properties Analysis
The compound has been characterized using various techniques including IR, 1H, 13C NMR, and mass spectral data. For example, one of the related compounds, N-(6-Methoxybenzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl) ethylamino] benzamide, has a melting point of 185–187 °C .Scientific Research Applications
Agrochemicals and Crop Protection
The unique chemical structure of this compound makes it a promising candidate for agrochemical applications. Researchers have investigated its potential as an insecticide, fungicide, or herbicide. By understanding its mode of action and interactions with pests, scientists aim to develop effective crop protection strategies. Further studies are needed to optimize its efficacy and minimize environmental impact .
Pharmaceutical Research
a. Anticancer Agents: The compound’s sulfonamide and benzothiazole moieties suggest potential anticancer activity. Researchers have explored its effects on cancer cell lines, evaluating its cytotoxicity and mechanisms of action. Investigating its interactions with cellular targets could lead to the development of novel chemotherapeutic agents .
b. PROTAC Ligands: Piperidine-2,6-diones, a structural motif found in this compound, serve as valuable intermediates in organic synthesis. Specifically, they form the core backbone of CRBN ligands used in PROTAC (PROteolysis TAgeting Chimeras) drug design. PROTACs aim to selectively degrade disease-related proteins, offering a new approach to treating various diseases .
Optoelectronics and Analytical Tools
The compound’s excited state intramolecular proton transfer (ESIPT) reaction has implications in optoelectronics. By understanding solvent effects, researchers can design new products with improved properties. Investigating its behavior in different solvents may lead to innovative applications in sensors, imaging, or light-emitting devices .
Natural Alkaloid Biosynthesis
In biosynthetic pathways, piperideine 4 (a common intermediate derived from this compound) plays a crucial role in the formation of various piperidine-based natural alkaloids. Understanding its biosynthesis sheds light on the diversity of alkaloid structures and their potential pharmacological activities .
Functional Materials
The compound’s unique physicochemical properties, including the fluorine atom and pyridine moiety, make it an attractive building block for functional materials. Researchers continue to explore its potential in areas such as organic electronics, catalysis, and materials science .
Vapor-Phase Reactions
Researchers have investigated vapor-phase reactions involving this compound. Understanding its behavior under specific conditions can lead to applications in chemical synthesis, including the development of novel compounds and materials .
Mechanism of Action
properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-15(2)17-8-11-19-20(14-17)29-22(23-19)24-21(26)16-6-9-18(10-7-16)30(27,28)25-12-4-3-5-13-25/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJKCEYZJCOMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

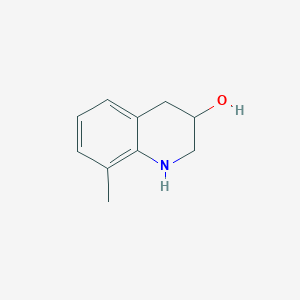
![1-(3-methoxy-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethanone](/img/structure/B2682552.png)
![1-(2,3-Dihydroindol-1-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2682553.png)
![3-chloro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2682554.png)
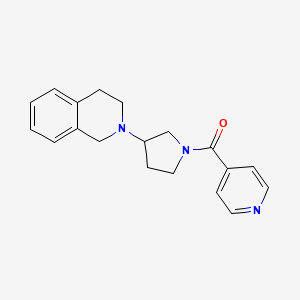
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2682558.png)
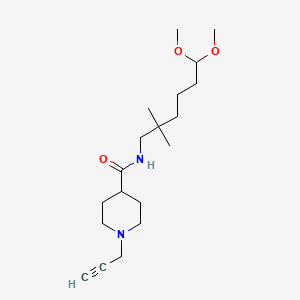
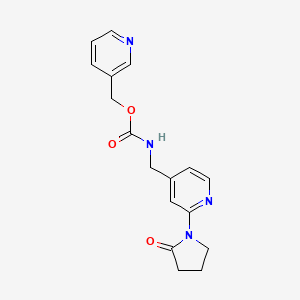
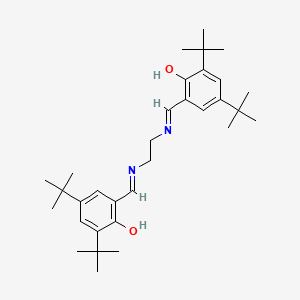
![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2682564.png)
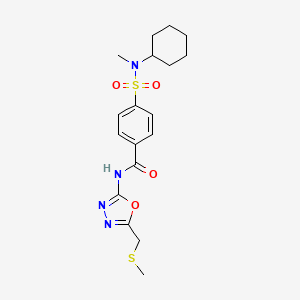
![1-(3-Fluoro-4-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2682570.png)
